4-Pentafluorophenyl-thiazol-2-ylamine

Description

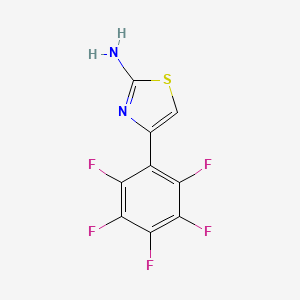

4-Pentafluorophenyl-thiazol-2-ylamine is a fluorinated thiazole derivative characterized by a thiazole core substituted with a pentafluorophenyl group at the 4-position and an amine group at the 2-position. The pentafluorophenyl group introduces strong electron-withdrawing effects, enhancing the compound’s stability and lipophilicity.

Properties

CAS No. |

187848-01-7 |

|---|---|

Molecular Formula |

C9H3F5N2S |

Molecular Weight |

266.19 g/mol |

IUPAC Name |

4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H3F5N2S/c10-4-3(2-1-17-9(15)16-2)5(11)7(13)8(14)6(4)12/h1H,(H2,15,16) |

InChI Key |

RKTQHEMOPCLNPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)N)C2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituent on the thiazole ring significantly influences electronic, steric, and solubility characteristics. Below is a comparative analysis of key analogs:

*Hypothetical structure based on naming conventions; †Calculated value.

Electronic and Steric Profiles

- This group also increases oxidative stability compared to non-fluorinated analogs like 4-phenyl-thiazol-2-ylamine .

- Chlorophenoxyphenyl: Combines moderate electron-withdrawing (Cl) and electron-donating (O) effects. This balance may broaden reactivity but reduce specificity compared to fully fluorinated systems.

Q & A

Q. What are the established synthetic routes for 4-Pentafluorophenyl-thiazol-2-ylamine, and how do reaction conditions influence yield?

Answer: The synthesis of 4-Pentafluorophenyl-thiazol-2-ylamine typically involves cyclization reactions between pentafluorophenyl-substituted precursors and thioamide derivatives. Key methods include:

- Hantzsch Thiazole Synthesis : Reaction of α-haloketones with thioureas under basic conditions. For example, 4-(4-chlorophenoxy)phenylthiazol-2-amine derivatives are synthesized via similar pathways, with yields influenced by solvent polarity and temperature .

- Pinner Reaction : Used for constructing heterocyclic cores, as seen in thiadiazole derivatives. Optimizing stoichiometry (e.g., molar ratios of NH₂ sources) and catalysts (e.g., CuI) can enhance regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing 4-Pentafluorophenyl-thiazol-2-ylamine?

Answer:

- ¹H/¹³C NMR : Resolve aromatic protons and pentafluorophenyl substituents. The thiazole NH₂ group typically appears as a broad singlet at δ 5.5–6.5 ppm .

- FT-IR : Confirm NH₂ stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- LC-MS : Assess purity and molecular ion peaks. For example, the molecular ion [M+H]⁺ for C₁₅H₈F₅N₂S is expected at m/z 357.03 .

Advanced Tip : Use ¹⁹F NMR to distinguish between para/meta fluorine environments in the pentafluorophenyl group .

Advanced Research Questions

Q. How can conflicting literature data on the compound’s solubility and stability be resolved?

Answer: Discrepancies often arise from variations in:

- Solvent Systems : Polar aprotic solvents (e.g., DMSO) enhance solubility but may degrade the compound over time. Stability studies in DMSO show <5% decomposition at 25°C over 72 hours .

- Analytical Methods : Compare HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with UV detection (λ = 254 nm) to quantify degradation products .

Recommendation : Standardize protocols using inert atmospheres (N₂) and low-temperature storage (-20°C) to minimize hydrolysis of the thiazole ring .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

Answer: Key modifications include:

- Electron-Withdrawing Groups : Substituting the pentafluorophenyl ring with nitro or trifluoromethoxy groups enhances metabolic stability, as seen in related thiazole-amine derivatives .

- Heterocycle Fusion : Introducing pyridyl or imidazo[1,2-b]triazole moieties improves binding affinity. For example, 2-pyridyl-thiazole derivatives show 10-fold higher activity in kinase inhibition assays .

Q. How do computational methods aid in predicting the compound’s reactivity and degradation pathways?

Answer:

- DFT Calculations : Predict nucleophilic attack sites (e.g., thiazole NH₂ group) and oxidation potentials. For example, Fukui indices indicate high electrophilicity at the sulfur atom .

- Molecular Dynamics (MD) : Simulate solvent interactions to model hydrolysis pathways. Simulations in aqueous environments show rapid cleavage of the C-S bond under acidic conditions (pH < 4) .

Validation : Cross-reference computational results with accelerated stability testing (40°C/75% RH for 4 weeks) to correlate predicted vs. observed degradation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Racemization Risks : High-temperature steps during cyclization can lead to epimerization. Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess (>98% ee) .

- Catalyst Selection : Asymmetric catalysis with BINOL-derived ligands improves stereocontrol, achieving 85–92% ee in pilot-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.